Flavopereirine perchlorate

Description

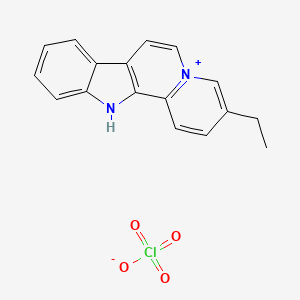

Flavopereirine perchlorate is a synthetic derivative of flavopereirine, an indoloquinolizinium alkaloid. This compound is known for its biological activities, particularly its anticancer properties. Flavopereirine is naturally found in the bark of Geissospermum laeve, but this compound is synthesized for research purposes due to its enhanced solubility and stability .

Properties

IUPAC Name |

3-ethyl-12H-indolo[2,3-a]quinolizin-5-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2.ClHO4/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17;2-1(3,4)5/h3-11H,2H2,1H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFWLNAQONFVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70128-63-1 | |

| Record name | Flavopereirine perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070128631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLAVOPEREIRINE PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1520VM23JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Route

The primary method for preparing this compound involves the direct reaction of flavopereirine with perchloric acid. This reaction typically occurs in an organic solvent such as methanol or ethanol at ambient temperature. The process can be summarized as follows:

- Starting Material: Flavopereirine (C17H14N2)

- Reagent: Perchloric acid (HClO4)

- Solvent: Methanol or ethanol

- Conditions: Room temperature, controlled pH

- Process: Flavopereirine is dissolved in the solvent, and perchloric acid is added slowly to form the perchlorate salt.

- Purification: The crude product is purified by recrystallization to yield high-purity this compound.

This method is straightforward and scalable, making it suitable for both laboratory synthesis and industrial production.

Industrial Scale Production

Industrial synthesis follows the same fundamental chemistry but employs larger reactors and precise control over reaction parameters such as temperature, pH, and solvent ratios to optimize yield and purity. Quality control measures ensure batch-to-batch consistency. The industrial process emphasizes:

- Use of large-scale stirred reactors

- Monitoring of reaction kinetics and completion

- Rigorous purification steps including recrystallization and filtration

- Compliance with safety standards due to the use of perchloric acid, a strong oxidizer.

Detailed Synthetic Procedure from Patent Literature

A more elaborate synthetic pathway is described in patent US20100256177A1, which outlines the preparation of flavopereirine derivatives, including the perchlorate salt:

- Step 1: Reduction of a precursor compound (3-acetyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-2-one) with sodium borohydride to yield a mixture of alcohols.

- Step 2: Refluxing the mixture with mercuric acetate in glacial acetic acid to form an intermediate compound.

- Step 3: Removal of mercury by hydrogen sulfide treatment and filtration.

- Step 4: Chromatographic purification of the intermediate.

- Step 5: Conversion of the purified intermediate to the perchlorate salt by treatment with perchloric acid.

- Step 6: Final purification by recrystallization, yielding this compound with high purity (yield ~80-95%).

This multi-step synthesis allows for the preparation of this compound with controlled stereochemistry and high purity, suitable for pharmaceutical research.

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Methanol, Ethanol, Acetic acid | Organic solvents facilitate salt formation |

| Temperature | Room temperature to reflux (25–100 °C) | Mild conditions preferred to avoid decomposition |

| Reaction Time | 1 to 8 hours | Depends on scale and reagent purity |

| pH | Acidic (due to perchloric acid) | Ensures protonation and salt formation |

| Purification Method | Recrystallization, Chromatography | Ensures removal of impurities |

Chemical Reaction Overview

The key reaction is a salt formation between the nitrogen atom of flavopereirine and perchloric acid, resulting in the quaternary ammonium perchlorate salt:

$$

\text{Flavopereirine (base)} + \text{HClO}_4 \rightarrow \text{this compound (salt)}

$$

This reaction is typically a protonation followed by ion pairing with the perchlorate anion, stabilizing the compound in solid form.

Analysis of Preparation Methods

Advantages

- Simplicity: The direct acid-base reaction is straightforward and reproducible.

- Scalability: Suitable for both small-scale lab synthesis and large-scale industrial production.

- Purity: Recrystallization and chromatographic techniques yield high-purity products.

- Versatility: The method allows for the preparation of various derivatives by modifying starting materials or reaction conditions.

Challenges

- Safety: Handling perchloric acid requires strict safety protocols due to its strong oxidizing nature.

- Control of Reaction Conditions: Precise control of temperature and pH is necessary to avoid side reactions or decomposition.

- Removal of Heavy Metals: In multi-step syntheses involving mercuric acetate, complete removal of mercury residues is critical.

Research Findings on Reaction Optimization

Studies indicate that solvent choice and temperature significantly affect yield and purity. Methanol at room temperature provides optimal conditions for salt formation with minimal side reactions. Higher temperatures may increase reaction rate but risk degradation. The use of acetic acid in intermediate steps facilitates certain transformations but requires careful neutralization before final salt formation.

Summary Table of Preparation Methods

| Method Type | Key Steps | Solvent(s) | Temperature Range | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Direct Salt Formation | Flavopereirine + HClO4 | Methanol, Ethanol | 25 °C | 80-90 | Recrystallization | Simple, scalable |

| Multi-step Synthesis | Reduction → Reflux with Hg(OAc)2 → Salt formation | Acetic acid, Pyridine | 25–100 °C | 80-95 | Chromatography + Recrystallization | Allows stereochemical control |

| Industrial Scale | Large reactor, controlled addition of reagents | Methanol, Ethanol | 25–50 °C | >85 | Recrystallization + QC | Emphasizes safety and consistency |

Chemical Reactions Analysis

Thermal Decomposition

Like other perchlorate salts, flavopereirine perchlorate undergoes thermal decomposition at elevated temperatures. The process is governed by the stability of the perchlorate ion, which decomposes exothermically above 240°C :

Primary Decomposition Pathway (240–350°C):

Secondary Pathway (>350°C):

Table 1: Thermal Decomposition Products of Perchlorate Salts

| Perchlorate Salt | Decomposition Temperature (°C) | Major Products |

|---|---|---|

| Ammonium | 240–440 | Cl₂, O₂, N₂O |

| Sodium | >400 | Cl⁻, O₂ |

| Flavopereirine* | 240–350 (hypothesized) | Cl₂, N₂O, H₂O |

*Extrapolated from ammonium perchlorate data .

Redox Reactions

The perchlorate anion () acts as a strong oxidizer in acidic conditions. In the presence of reducing agents like Ti(III), this compound undergoes reduction:

Rate studies indicate the reaction follows:

Acid-Catalyzed Reactions

In acetic acid, this compound participates in oxidation reactions. For example, treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields β-carboline derivatives via dehydrogenation :

Stability in Aqueous Solutions

Scientific Research Applications

Anticancer Properties

2.1 Mechanisms of Action

Flavopereirine perchlorate has been shown to inhibit cancer cell proliferation through several mechanisms:

- Inhibition of JAK-STAT Signaling : It suppresses the progression of human oral cancer by targeting LASP1 and inhibiting the JAK-STAT signaling pathway, which is crucial for cancer cell survival and proliferation .

- Induction of Cell Cycle Arrest : Studies indicate that flavopereirine induces G2/M phase arrest in prostate cancer cells (RWPE-1), leading to reduced expression of Cyclin B1 without affecting Cyclin D1 levels .

- Alteration of Autophagy : Research shows that flavopereirine inhibits autophagy in breast cancer cells via the AKT/p38 MAPK signaling pathway, contributing to its anti-proliferative effects .

2.2 Case Studies

Synergistic Effects with Other Anticancer Agents

This compound has been evaluated for its potential synergistic effects when combined with other chemotherapeutic agents:

- Combination Therapies : It can be administered alongside established drugs such as 5-fluorouracil and doxorubicin to enhance anticancer efficacy while minimizing side effects .

Other Biological Activities

In addition to its anticancer properties, this compound exhibits several other biological activities:

Mechanism of Action

Flavopereirine perchlorate exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: It inhibits the Janus kinases-signal transducers and activators of transcription (JAK-STAT) signaling pathway, leading to reduced cancer cell proliferation and increased apoptosis.

Autophagy Inhibition: The compound blocks autophagosome fusion with lysosomes, thereby inhibiting autophagy in cancer cells.

P53 Signaling: This compound enhances P53 expression and phosphorylation, which plays a crucial role in its anticancer effects.

Comparison with Similar Compounds

Conclusion

This compound is a valuable compound in scientific research due to its diverse chemical reactions, significant biological activities, and potential therapeutic applications. Its unique properties and mechanisms of action make it a promising candidate for further studies in chemistry, biology, and medicine.

Biological Activity

Flavopereirine perchlorate, a derivative of the natural alkaloid flavopereirine, has emerged as a compound of significant interest in biomedical research due to its diverse biological activities, particularly in cancer therapy. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

Flavopereirine is primarily extracted from the plant Geissospermum vellosii, commonly known as Pao pereira. The perchlorate form enhances its solubility and stability, making it more suitable for pharmaceutical applications. Research indicates that this compound exhibits potent anti-cancer properties, alongside antimicrobial effects.

This compound has been shown to inhibit various signaling pathways associated with cancer progression:

- JAK-STAT Pathway Inhibition : Studies have demonstrated that flavopereirine suppresses the progression of human oral cancer by targeting the JAK-STAT signaling pathway. It specifically inhibits the protein LASP1, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Cell Cycle Arrest : In prostate epithelial cells (RWPE-1), flavopereirine induced G2/M phase arrest in a dose-dependent manner, indicating its potential to halt cancer cell division .

- Autophagy Inhibition : Research has also shown that flavopereirine inhibits autophagy through the AKT/p38 MAPK signaling pathway, further contributing to its anti-cancer effects .

Table 1: Biological Activity of this compound

Case Studies

- Oral Cancer Study : A study investigating the effects of flavopereirine on oral cancer cells demonstrated that it significantly inhibited cell proliferation and promoted apoptosis. The mechanism involved downregulation of phosphorylated JAK2 and STAT3, indicating effective modulation of the JAK-STAT pathway .

- Colorectal Cancer Research : Flavopereirine was tested on various colorectal cancer cell lines (SW480, SW620) where it exhibited IC50 values ranging from approximately 19.66 μM to 32.37 μM after 48 hours of treatment, highlighting its potential as a therapeutic agent in colorectal cancer management .

- Prostate Health Investigation : In a study focused on benign prostatic hyperplasia (BPH), flavopereirine showed cytotoxic effects on RWPE-1 cells and inhibited androgen receptor activity, suggesting its role in managing prostate-related conditions .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other natural compounds used in cancer therapy. Below is a comparative analysis:

Table 2: Comparison of this compound with Other Compounds

| Compound Name | Source/Type | Key Characteristics |

|---|---|---|

| Berberine | Coptis chinensis | Antimicrobial and anti-inflammatory properties |

| Vincristine | Catharanthus roseus | Anticancer agent affecting cell division |

| Quercetin | Various plants | Antioxidant properties and potential anticancer effects |

Flavopereirine is distinguished by its specific action against cancer cells via JAK-STAT inhibition, setting it apart from these compounds that may target different pathways.

Q & A

Q. What are the validated methods for synthesizing and characterizing flavopereirine perchlorate?

this compound is synthesized by reacting the free base (flavopereirine) with perchloric acid or sodium perchlorate under controlled conditions. Key steps include:

- Refluxing the base with perchloric acid in ethanol, followed by recrystallization from absolute ethanol or isopropanol to purify the salt .

- Characterization via UV-Vis spectroscopy (e.g., λmax at 253 nm, 307 nm, and 367 nm in ethanol), IR spectroscopy (to confirm functional groups), and melting point analysis (219–222°C for the perchlorate salt) .

- Purity validation using isotopic ratio analysis (e.g., ³⁵Cl/³⁷Cl ratio via LC/MS) to distinguish perchlorate from interferents like sulfate .

Q. How is perchlorate quantified in biological and environmental samples?

Sensitive detection of perchlorate requires:

- Liquid chromatography-mass spectrometry (LC/MS) with monitoring of mass transitions (e.g., m/z 83 for perchlorate) and isotopic confirmation (³⁵Cl/³⁷Cl ratio ≈ 3.0655) to eliminate false positives .

- Ion chromatography with tandem MS (IC-MS/MS) for environmental samples, achieving detection limits as low as 0.020 µg/L in water matrices .

- Internal standardization using isotopically labeled perchlorate (e.g., ¹⁸O-labeled) to correct for matrix effects .

Advanced Research Questions

Q. How do experimental designs for studying perchlorate-induced thyroid disruption vary across vertebrate models?

Studies on thyroid disruption require careful control of:

- Exposure windows : Chronic exposure from fertilization to reproductive maturity in fish models (e.g., stickleback) reveals dose-dependent thyroid follicle hyperplasia and colloid depletion, even without altered T3/T4 levels .

- Non-monotonic dose responses : Low-dose perchlorate (10 ppm) in stickleback unexpectedly reduced T4/T3 levels, while higher doses (30–100 ppm) showed compensatory thyroid hyperplasia, masking hormone deficits .

- Gonadal endpoints : Perchlorate alters spermatogenesis and ovarian follicle maturation in fish, independent of thyroid hormone levels, suggesting non-thyroidal mechanisms .

Q. How can contradictory findings in perchlorate toxicity studies be reconciled?

Discrepancies arise from:

- Dose-response complexity : The NAS review (2005) proposed a 20-fold higher reference dose (RfD) than the EPA, citing insufficient evidence for iodine uptake inhibition as adverse . Critics argue this overlooks compensatory thyroid hyperplasia and gonadal effects observed in chronic studies .

- Analytical variability : Long-term FDA surveys (2005–2012) found no consistent trends in food perchlorate levels, but localized contamination (e.g., irrigation water) can skew results .

- Model organism differences : Stickleback fish show thyroid hyperplasia at 30 ppm, while mammalian models require higher doses for similar effects, highlighting species-specific sensitivity .

Q. What experimental strategies elucidate this compound’s mechanism in cancer models?

Mechanistic studies should integrate:

- Pathway-specific assays : this compound inhibits JAK-STAT signaling in oral cancer cells via LASP1 targeting, validated by siRNA knockdown and Western blotting .

- Dose-ranging in vitro screens : IC₅₀ values for prostate epithelial cell (RWPE-1) proliferation inhibition are determined using MTT assays, with follow-up qPCR to quantify SRD5A1 and AR gene suppression .

- Comparative pharmacokinetics : Contrast solubility and stability of this compound with its betaine counterpart to optimize bioavailability in animal models .

Q. How do developmental timing and exposure duration affect perchlorate’s skeletal impacts?

Critical windows identified in stickleback include:

- Early embryogenesis (0–21 days post-fertilization) : Exposure reduces adult dermal bone size (e.g., pelvic spines), linking thyroid disruption to skeletal morphogenesis .

- Metamorphosis : Altered thyroid histology (follicle count, thyrocyte hypertrophy) correlates with delayed skeletal ossification .

- Pulsed vs. chronic exposure : Short-term high-dose exposure during larval stages causes persistent skeletal defects, unlike gradual compensation in chronic low-dose scenarios .

Methodological Notes

- Data Triangulation : Combine LC/MS, histopathology, and hormone assays to resolve contradictions in perchlorate studies .

- Ethical Reporting : Disclose analytical limits (e.g., MDL/PQL) and species-specific RfD uncertainties in risk assessments .

- Model Optimization : Use stickleback for thyroid-gonadal interplay studies and mammalian models for pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.